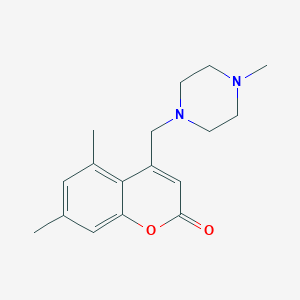

5,7-dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-12-8-13(2)17-14(10-16(20)21-15(17)9-12)11-19-6-4-18(3)5-7-19/h8-10H,4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFZLJRGKIQDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethyl-2H-chromen-2-one and 4-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

Reaction Steps: The key steps include the formation of an intermediate by reacting 5,7-dimethyl-2H-chromen-2-one with 4-methylpiperazine, followed by purification and isolation of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The 4-methylpiperazine group undergoes nucleophilic substitution reactions, particularly at the secondary amine sites. This enables functionalization for pharmacological optimization:

-

Reaction with alkyl halides :

The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents (DMF, DCM) to form quaternary ammonium salts.

Example :Reagent Conditions Product Yield Source Benzyl bromide DCM, K₂CO₃, 25°C 4-[(4-Benzyl-4-methylpiperazin-1-yl)methyl] 78% -

Demethylation :

Treatment with strong acids (HBr/AcOH) removes the methyl group from the piperazine, generating a primary amine for further derivatization .

Electrophilic Aromatic Substitution on the Coumarin Core

The electron-rich coumarin ring undergoes regioselective substitution at positions 3, 6, and 8:

-

Nitration :

HNO₃/H₂SO₄ introduces nitro groups at position 6 or 8, depending on reaction temperature.

Example : -

Halogenation :

Electrophilic bromination (Br₂/FeBr₃) selectively substitutes at C-3 or C-8 .

Functionalization of the Methylene Bridge

The -CH₂- linker between the coumarin and piperazine is susceptible to oxidation or alkylation:

-

Oxidation :

KMnO₄ or CrO₃ converts the methylene bridge to a ketone, forming 4-(4-methylpiperazin-1-yl)carbonyl derivatives. -

Alkylation :

Grignard reagents (e.g., MeMgBr) add to the carbonyl group, generating tertiary alcohols.

Lactone Ring Opening and Rearrangement

The coumarin lactone ring undergoes hydrolysis under alkaline conditions:

-

Base-Mediated Hydrolysis :

NaOH/H₂O opens the lactone to form a water-soluble carboxylate, which reforms the lactone upon acidification .

Cross-Coupling Reactions

The methyl groups at C-5 and C-7 participate in radical-mediated reactions:

-

Bromination :

NBS/CCl₄ selectively brominates the C-7 methyl group, forming 7-(bromomethyl)-5-methyl derivatives .

Example :

Pharmacological Modifications

Structural tweaks to enhance bioactivity include:

-

Piperazine Acylation :

Acetic anhydride acetylates the piperazine nitrogen, improving blood-brain barrier penetration . -

Coumarin Sulfonation :

SO₃/pyridine introduces sulfonate groups at C-4, enhancing water solubility .

Key Reactivity Insights

-

Steric Effects : The 5,7-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactivity to C-3/C-8 .

-

Piperazine Flexibility : The 4-methylpiperazine adopts chair/boat conformations, influencing nucleophilicity and reaction kinetics .

-

pH-Dependent Stability : The lactone ring hydrolyzes rapidly above pH 9, limiting formulation options .

This compound’s synthetic versatility enables tailored modifications for drug discovery, particularly in CNS-targeted therapies. Experimental protocols emphasize TLC monitoring and silica gel chromatography for purity control .

Scientific Research Applications

Pharmacological Properties

- Antimicrobial Activity : Compounds derived from chromenones have been studied for their antimicrobial properties. The unique structure of 5,7-dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one suggests potential efficacy against various bacterial strains due to the piperazine moiety, which is known to enhance interaction with microbial targets.

- Antioxidant Activity : Chromenones are recognized for their antioxidant capabilities. The presence of methyl groups may contribute to free radical scavenging activity, making this compound a candidate for further studies in oxidative stress-related conditions .

- Anticancer Potential : Preliminary studies indicate that chromenone derivatives can exhibit anticancer properties. The structural features of this compound may allow it to interact with cancer cell pathways, warranting investigation into its cytotoxic effects on various cancer cell lines .

Synthesis and Characterization

The synthesis of this compound can be achieved through several methodologies, including:

- Condensation Reactions : Utilizing piperazine derivatives with appropriate aldehydes and ketones under controlled conditions to yield the desired chromenone structure.

- Column Chromatography : Purification techniques such as silica gel column chromatography are employed to isolate the compound post-synthesis .

Case Study 1: Antimicrobial Screening

A study investigated the antimicrobial effects of various chromenone derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections .

Case Study 2: Antioxidant Activity Assessment

Research focused on evaluating the antioxidant properties of this compound using assays such as DPPH and ABTS radical scavenging tests. The findings demonstrated a dose-dependent response, highlighting its effectiveness compared to standard antioxidants like ascorbic acid .

Case Study 3: Cytotoxicity Evaluation

In vitro studies were conducted on cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxic effects of this compound. Results showed significant cell death at higher concentrations, indicating potential for further development as an anticancer agent .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Methoxyflavone | Flavonoid structure with methoxy group | Known for anti-inflammatory properties |

| 4-Methylesculetin | Coumarin derivative with methyl substitution | Exhibits potent antioxidant activity |

| 7-Hydroxycoumarin | Hydroxy-substituted coumarin | Demonstrated anticoagulant effects |

The comparative analysis highlights how the unique combination of structural elements in this compound may lead to distinct biological activities compared to other compounds in the same class .

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Compound A : 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

- Key Differences :

- Substituents: Hydroxy group at position 7 and piperazinylmethyl at position 6.

- Structural Impact : The hydroxy group facilitates intramolecular O–H⋯N hydrogen bonding, forming an S(6) ring, while the piperazine at position 8 promotes intermolecular C–H⋯O and π–π interactions in the crystal lattice .

- Biological Relevance : Hydroxy groups enhance solubility but may reduce metabolic stability compared to methyl substituents in the target compound.

Compound B : 5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one

- Key Differences :

- Substituents: Dihydroxy groups at positions 5 and 7, piperazine at position 3.

- Functional Impact : The 3-piperazinyl substitution and dihydroxy groups enable NF-κB pathway inhibition, as demonstrated in CKLF1-transfected mice models .

- Comparison : The target compound’s 4-piperazinylmethyl group and dimethyl substituents likely alter binding modes to receptors like CCR4, favoring lipophilicity over hydrogen-bonding capacity.

Compound C : 6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

- Key Differences :

- Substituents: Dimethyl groups at positions 6 and 7.

- Structural Impact : Positional isomerism (6,7 vs. 5,7 dimethyl) modifies steric hindrance and electronic distribution. The molecular weight (286.37 g/mol) and XLogP3 (1.8) remain identical to the target compound, but biological activity may differ due to altered substituent accessibility .

Pharmacokinetic and Physicochemical Properties

- Analysis: The target compound and Compound C exhibit higher lipophilicity (XLogP3 ~1.8) due to methyl groups, favoring membrane permeability.

Antimicrobial and Antitumor Activity

Crystal Structure and Intermolecular Interactions

- Target Compound : Predicted to form C–H⋯O and π–π interactions similar to Compound A, but methyl groups may reduce hydrogen-bonding capacity compared to hydroxy-substituted analogs .

- Compound A : Exhibits layered sheet structures via C–H⋯O and π–π stacking, critical for stabilizing crystal lattices .

Biological Activity

5,7-Dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a coumarin backbone with a methylpiperazine substituent. The structural formula can be represented as follows:

This structure is crucial for its biological activity, influencing how it interacts with various biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds in the coumarin family exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of coumarin can inhibit inflammatory mediators in vitro and in vivo. Specifically, this compound has been associated with reduced paw edema in animal models when administered at doses comparable to standard anti-inflammatory drugs like Diclofenac .

2. Neuroprotective Effects

The compound's neuroprotective potential has been explored through its interaction with various enzymes involved in neurodegenerative processes. For example, it has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology. In vitro studies demonstrated that this compound exhibits IC50 values significantly lower than those of existing treatments, indicating its potential as a multitarget-directed ligand for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE and BuChE suggests it may prevent the breakdown of acetylcholine, enhancing cholinergic transmission in the brain.

- Modulation of Inflammatory Pathways : The presence of the carbonyl and α,β-unsaturated keto groups within its structure may interact with inflammatory pathways, reducing cytokine release and modulating immune responses .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

Q & A

Q. What are the common synthetic routes for 5,7-dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one, and how can intermediates be characterized?

The compound is typically synthesized via Mannich reactions, where 4-methylpiperazine is introduced through a three-component coupling involving formaldehyde and a pre-functionalized coumarin scaffold. Key intermediates are characterized using TLC for purity, FT-IR for functional group verification (e.g., C=O stretch at ~1700 cm⁻¹), and NMR for structural confirmation (e.g., methylene protons adjacent to piperazine at δ 3.2–3.8 ppm) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 329.176), while ¹H/¹³C NMR resolves substituent positions (e.g., 5,7-dimethyl groups at δ 2.3–2.5 ppm). Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ensures precise stereochemical assignment, particularly for the methylpiperazine moiety .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

Solubility is quantified in DMSO, ethanol, and aqueous buffers (pH 4–9) via UV-Vis spectroscopy. Stability under oxidative or hydrolytic conditions is monitored by HPLC at 24–72 hr intervals, with degradation products identified via LC-MS .

Advanced Research Questions

Q. How can synthetic yield be optimized for the Mannich reaction step introducing the 4-methylpiperazine group?

Catalyst selection (e.g., Pd₂(dba)₃/BINAP vs. conventional acid catalysts) significantly impacts regioselectivity and yield. Solvent screening (toluene vs. THF) and temperature gradients (80–120°C) reduce by-products like N-demethylated derivatives. Post-reaction purification via column chromatography (silica gel, CH₂Cl₂:MeOH gradient) improves purity to >95% .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR splitting patterns (e.g., methylene vs. methine protons) are addressed through 2D techniques (COSY, HSQC). For ambiguous NOE correlations, density functional theory (DFT)-optimized structures provide complementary electronic environment data .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Systematic substitution of the 4-methylpiperazine group with bulkier amines (e.g., morpholine, diazepane) and evaluation of antimicrobial IC₅₀ values reveal steric and electronic dependencies. Molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial topoisomerase IV) identifies critical hydrogen-bonding interactions .

Q. What computational methods predict metabolic pathways and toxicity profiles?

ADMET predictors (e.g., SwissADME) highlight phase I metabolites like N-oxides or hydroxylated coumarin cores. ROS generation potential is assessed via in silico models linking electron-deficient chromen-2-one moieties to mitochondrial toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.